3-Ethoxy-5-fluorophenethyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(3-ethoxy-5-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-13-10-6-8(3-4-12)5-9(11)7-10/h5-7,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORQYMYOEGVDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextual Significance of Phenethyl Alcohol Derivatives in Organic Synthesis
Phenethyl alcohol and its derivatives are a class of organic compounds that feature a phenyl group attached to a two-carbon alcohol chain (a phenethyl group). ontosight.aimdpi.com This structural motif is a cornerstone in organic synthesis and is found in a diverse array of natural products and synthetic molecules. ontosight.aichemicalbook.com Phenethyl alcohol itself is a colorless liquid with a pleasant floral odor, and it is a well-known component of rose oil and other essential oils. chemicalbook.comwikipedia.org
In the realm of organic synthesis, the phenethyl alcohol scaffold serves as a versatile building block for the construction of more complex molecular architectures. ontosight.ai The hydroxyl group can be readily transformed into other functional groups, such as esters, ethers, and halides, opening up a wide range of synthetic possibilities. nih.gov Furthermore, the aromatic ring can be subjected to various electrophilic substitution reactions to introduce additional functional groups, allowing for the fine-tuning of the molecule's properties. One of the key synthetic routes to phenethyl alcohols is the reduction of the corresponding phenylacetic acids. sciencemadness.org
The applications of phenethyl alcohol derivatives are widespread, spanning from the fragrance and cosmetics industries to pharmaceuticals. mdpi.comontosight.ai In medicinal chemistry, the phenethyl alcohol core is present in a number of bioactive compounds, highlighting its importance as a pharmacophore.
Importance of Ethoxy and Fluoro Substituents in Molecular Design
The precise placement of substituents on a parent molecule is a fundamental strategy in molecular design, particularly in the field of medicinal chemistry. The ethoxy and fluoro groups present in 3-Ethoxy-5-fluorophenethyl alcohol are of particular importance due to their ability to modulate a molecule's physicochemical and biological properties.
The ethoxy group (-OCH₂CH₃) is an ether functional group that can significantly influence a compound's polarity, solubility, and metabolic stability. ontosight.aiontosight.ai The introduction of an ethoxy group can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can, in turn, enhance its ability to cross biological membranes.
The fluoro substituent (-F) has become a workhorse in modern drug design, with a significant percentage of new pharmaceuticals containing at least one fluorine atom. Its small size, comparable to that of a hydrogen atom, means that its introduction often does not lead to significant steric hindrance. However, its high electronegativity can profoundly alter the electronic properties of the molecule. This can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism and can also influence the acidity or basicity of nearby functional groups.
Research Scope and Academic Relevance of 3 Ethoxy 5 Fluorophenethyl Alcohol
Strategies for Phenethyl Alcohol Backbone Construction
The formation of the phenethyl alcohol backbone is a critical step that can be achieved through several reliable synthetic methods. These include reduction reactions of various carbonyl precursors, hydrogenation of epoxides, homologation reactions, and modern cross-coupling approaches.
Reduction Reactions for Alcohol Formation
The reduction of carbonyl compounds is a fundamental and widely employed strategy for the synthesis of alcohols. pressbooks.pub For phenethyl alcohols, this typically involves the reduction of corresponding phenylacetic acids, their ester derivatives, or phenylacetaldehydes.
The reduction of aldehydes and ketones to primary and secondary alcohols, respectively, is a cornerstone of organic synthesis. libretexts.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. pressbooks.pub NaBH₄ is a milder reducing agent, often used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups. orientjchem.org In contrast, LiAlH₄ is a much stronger reducing agent, capable of reducing not only aldehydes and ketones but also carboxylic acids and esters to primary alcohols. pressbooks.pub
For the synthesis of phenethyl alcohols, this translates to the reduction of a corresponding phenylacetaldehyde (B1677652) to yield the desired 2-phenylethanol. Alternatively, the reduction of an acetophenone (B1666503) derivative would yield a 1-phenylethanol (B42297). missouri.edu The choice of reducing agent depends on the specific substrate and the presence of other functional groups. For instance, the reduction of a variety of aldehydes and ketones to their corresponding alcohols can be achieved in high yields using specialized zinc borohydride complexes. orientjchem.org
A scalable and convenient method for the synthesis of phenylacetic acids, which are precursors to phenethyl alcohols, involves the iodide-catalyzed reduction of mandelic acids. organic-chemistry.org This method utilizes catalytic sodium iodide and a stoichiometric amount of phosphorous acid, avoiding the direct use of hazardous hydroiodic acid. organic-chemistry.org The resulting phenylacetic acids can then be further reduced to the corresponding phenethyl alcohols. researchgate.net
| Carbonyl Precursor | Reducing Agent | Product | Reference |
| Phenylacetaldehyde | NaBH₄ or LiAlH₄ | 2-Phenylethanol | pressbooks.pub |
| Acetophenone | NaBH₄ or LiAlH₄ | 1-Phenylethanol | missouri.edu |
| Phenylacetic Acid | LiAlH₄ | 2-Phenylethanol | researchgate.net |
| Mandelic Acid | NaI (cat.), H₃PO₃ | Phenylacetic Acid | organic-chemistry.org |
The ring-opening of epoxides, also known as oxiranes, provides another versatile route to alcohols. The reaction of a Grignard reagent with ethylene (B1197577) oxide is a classic method for the preparation of primary alcohols with a two-carbon extension. vaia.comvedantu.comlibretexts.org For instance, the reaction of phenylmagnesium bromide with ethylene oxide, followed by an acidic workup, yields 2-phenylethanol. vaia.comsciencemadness.org This method is particularly useful for creating a new carbon-carbon bond and a hydroxyl group in a single synthetic operation.
Catalytic hydrogenation is also a key technology in chemical synthesis. researchgate.net While direct hydrogenation of epoxides to alcohols is less common than other methods, related transformations are highly relevant. For example, the hydrogenation of styrene (B11656) derivatives is a well-established method for producing ethylbenzene (B125841) and its analogs. thieme-connect.comsioc-journal.cnresearchgate.net This highlights the utility of hydrogenation in modifying the side chain of aromatic compounds.
Homologation Reactions
Homologation reactions, which extend a carbon chain by a single methylene (B1212753) unit, can also be employed in the synthesis of phenethyl alcohol derivatives. While not a direct route to the alcohol, the Arndt-Eistert homologation of a benzoic acid derivative can produce a phenylacetic acid, which can then be reduced to the corresponding phenethyl alcohol.
A more direct approach involves the reaction of a benzyl (B1604629) halide with cyanide, followed by hydrolysis and reduction. For instance, benzyl chloride can be converted to phenylacetonitrile, which is then hydrolyzed to phenylacetic acid and subsequently reduced.
Cross-Coupling Approaches to Aryl-Ethyl Linkages
Modern cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, offering powerful tools for constructing the aryl-ethyl linkage of phenethyl alcohols.
The Heck reaction , a palladium-catalyzed coupling of an aryl halide with an alkene, is a prominent example. organic-chemistry.orgrug.nl For instance, the reaction of an aryl halide with ethylene, followed by oxidation, can in principle lead to a phenethyl alcohol derivative. The Heck reaction is particularly effective with alkenes bearing electron-withdrawing groups. rug.nl Variations of the Heck reaction, including halide-free methods using arylboronic acids, offer more environmentally benign alternatives. nih.gov
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. youtube.comyoutube.com This reaction is known for its mild conditions and broad functional group tolerance. youtube.com While typically used to form biaryl linkages, modifications of the Suzuki reaction can be adapted for the synthesis of alkyl-aryl bonds. For example, nickel-catalyzed Suzuki-Miyaura couplings have been developed as a more cost-effective alternative to palladium-based systems. nih.gov
Introduction of the Ethoxy Moiety
The introduction of the ethoxy group onto the phenol (B47542) ring is a crucial step in the synthesis of this compound. The most common and well-established method for this transformation is the Williamson ether synthesis . byjus.comwikipedia.org This reaction involves the O-alkylation of a phenolate (B1203915) ion with an ethyl halide (e.g., ethyl bromide or ethyl iodide) or another suitable ethylating agent. tandfonline.compharmaxchange.info
The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by treating the corresponding phenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent. wikipedia.orgyoutube.com The choice of solvent can influence the outcome, with polar aprotic solvents generally favoring the desired O-alkylation. pharmaxchange.info
Catalytic methods for the O-alkylation of phenols have also been developed, offering alternatives to the traditional Williamson synthesis. tandfonline.comrsc.org These methods may employ various catalysts to facilitate the reaction between the phenol and the alkylating agent. tandfonline.com
The competition between O-alkylation and C-alkylation is a potential side reaction, but conditions can generally be optimized to favor the formation of the desired ether product. pharmaxchange.infonih.gov
| Reaction Name | Reactants | Product | Key Features | Reference |
| Williamson Ether Synthesis | Phenol, Base, Ethyl Halide | Phenyl Ethyl Ether | SN2 mechanism, widely applicable | byjus.comwikipedia.org |
| Catalytic O-Alkylation | Phenol, Ethylating Agent, Catalyst | Phenyl Ethyl Ether | Can offer milder conditions and different selectivities | tandfonline.comrsc.org |
Etherification of Hydroxyl Groups
The formation of an ether bond is a cornerstone of the synthesis of this compound. This typically involves the reaction of a hydroxyl group on a precursor molecule with an ethylating agent.
O-Alkylation Reactions
O-alkylation is a direct method for forming ethers from alcohols. In the context of phenethyl alcohol derivatives, this reaction involves the substitution of the hydrogen atom of the phenolic hydroxyl group with an ethyl group. researchgate.net This can be achieved using various ethylating agents in the presence of a catalyst. For instance, the etherification of phenethyl alcohol with ethanol (B145695) can be catalyzed by a heteropoly acid like dodecatungstophosphoric acid supported on K-10 montmorillonite (B579905) clay. researchgate.net This method has been shown to be highly selective towards the formation of the corresponding ether. researchgate.net
Another approach involves the use of N-iodosuccinimide (NIS) as a precatalyst for the dehydrative O-alkylation between different alcohols. mdpi.com This non-metal, one-pot protocol offers a selective and scalable method for etherification under high-substrate concentration conditions. mdpi.com
Williamson Ether Synthesis Principles
A classic and widely used method for ether synthesis is the Williamson ether synthesis. gordon.eduwikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide ion or another good leaving group from an alkyl halide. wikipedia.orgbyjus.com
In the synthesis of a fluorinated ether, a fluorinated alcohol can be reacted with an alkyl halide. fluorine1.ru The first step involves the deprotonation of the alcohol to form the more nucleophilic alkoxide. libretexts.org For phenols, which are more acidic than typical alcohols, a moderately strong base like sodium hydroxide (B78521) is sufficient to form the phenoxide. gordon.edu This phenoxide can then react with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the desired ether. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, and in some cases, phase transfer catalysts are employed to facilitate the reaction, especially in industrial applications. byjus.com It is crucial that the alkyl halide is a primary or secondary halide, as tertiary halides tend to undergo elimination reactions. wikipedia.orgbyjus.com
Strategies for Ethoxy-Chain Formation
The ethoxy group in this compound is a key structural feature. Its formation can be approached through various synthetic strategies.
Addition Reactions to Unsaturated Esters/Acrylates
The Michael addition, or conjugate addition, offers a powerful method for carbon-carbon and carbon-heteroatom bond formation. masterorganicchemistry.com In the context of forming an ethoxy chain, an alcohol can act as a nucleophile and add to an α,β-unsaturated ester or acrylate. This reaction is often catalyzed by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile. masterorganicchemistry.com The alkoxide then attacks the β-carbon of the unsaturated system. masterorganicchemistry.com
Alternatively, a carbene-catalyzed intermolecular conjugate addition of alcohols to unsaturated esters provides an efficient route to form ethers under mild conditions. organic-chemistry.org This method avoids the oligomerization that can sometimes be a side reaction. organic-chemistry.org
Incorporation of Fluorine Substituents
The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of this compound. This can be accomplished through either electrophilic or nucleophilic fluorination methods.
Electrophilic and Nucleophilic Fluorination Techniques
Electrophilic Fluorination: This method involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used due to their stability and safety. wikipedia.org The mechanism of electrophilic fluorination is still a subject of debate, with possibilities including an SN2 pathway or a single-electron transfer (SET) process. wikipedia.org The choice of the fluorinating agent and reaction conditions can influence the regioselectivity of the fluorination.
Nucleophilic Fluorination: In this approach, a leaving group on the aromatic ring is displaced by a nucleophilic fluoride (B91410) source. acsgcipr.org Common fluoride sources include alkali metal fluorides (KF, CsF) and tetraalkylammonium fluorides (TBAF). acsgcipr.org For aromatic systems, this typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the presence of electron-withdrawing groups on the ring. acsgcipr.org The reaction of aryl diazonium salts with fluoride donors, known as the Balz-Schiemann reaction, is another classical method for introducing fluorine onto an aromatic ring. acsgcipr.org The choice of solvent is crucial, with polar aprotic solvents like DMSO and acetonitrile (B52724) often being used to enhance the nucleophilicity of the fluoride ion. acsgcipr.org
Synthesis from Fluorinated Building Blocks
The synthesis of this compound can be efficiently achieved by starting with commercially available or readily synthesized fluorinated aromatic compounds. This approach ensures the fluorine atom is precisely positioned from the outset, avoiding potentially low-yielding or non-selective fluorination steps later in the sequence. A common starting material for such a synthesis is 3,5-difluorophenol (B1294556) or 1,3-difluoro-5-nitrobenzene.
A plausible synthetic route commencing from 3,5-difluorophenol would involve a nucleophilic aromatic substitution (SNAr) reaction. In this step, one of the fluorine atoms is selectively displaced by an ethoxide group. This reaction is often regioselective due to the directing effects of the hydroxyl group. The resulting 3-ethoxy-5-fluorophenol (B8032487) can then be elaborated to the target phenethyl alcohol through a two-step sequence:
Acylation: The phenolic intermediate is first acylated, for instance, using a Friedel-Crafts acylation or a related method to introduce a two-carbon chain. This would typically yield 2-(3-ethoxy-5-fluorophenyl)acetyl chloride or a similar activated species.
Reduction: The acyl group is then reduced to the corresponding primary alcohol. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to convert the carbonyl group directly to a methylene group (CH₂), followed by reduction of the resulting ester or acid to the alcohol.
Alternatively, starting from a different building block like 3-ethoxy-5-fluorobenzaldehyde, the synthesis can be achieved via:
Wittig Reaction or Horner-Wadsworth-Emmons Reaction: To extend the carbon chain by one carbon, forming a styrenyl intermediate.
Hydroboration-Oxidation: To convert the styrenyl intermediate into the corresponding primary alcohol.
These building block strategies are advantageous as they often involve well-established and high-yielding reactions. beilstein-journals.org
Halogen-Exchange Reactions (e.g., Finkelstein conditions)
The Finkelstein reaction is a classic nucleophilic substitution (SN2) process that involves the exchange of one halogen atom for another. wikipedia.orgbyjus.com In its traditional form, it is used to convert alkyl chlorides or bromides into alkyl iodides by using sodium iodide in acetone. wikipedia.orgbyjus.com The reaction's success is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, which shifts the equilibrium toward the product side. adichemistry.comyoutube.com
For the synthesis of fluorinated compounds like this compound, a modified Finkelstein approach can be employed. This typically involves using a source of fluoride ions, such as potassium fluoride (KF) or tetrathylammonium fluoride (TBAF), to displace a different halogen or a good leaving group like a tosylate or mesylate. wikipedia.orgadichemistry.com
A potential, though less common, application to an aromatic system is the aromatic Finkelstein reaction. Aromatic chlorides and bromides are generally less reactive towards nucleophilic substitution than alkyl halides. However, the reaction can be facilitated using catalysts like copper(I) iodide with diamine ligands or nickel bromide with tri-n-butylphosphine. wikipedia.org
A more practical strategy involving a Finkelstein-type reaction for this specific target would occur on the side chain. For instance, if a precursor like 2-(3-ethoxy-5-fluorophenyl)ethyl bromide were synthesized, a subsequent halogen exchange could introduce a different halogen if needed, although direct fluorination at the aromatic ring is more common for this class of compounds.
Radiosynthesis Approaches (e.g., for ¹⁸F-labeling)
The synthesis of radiolabeled compounds is crucial for their use in diagnostic imaging techniques like Positron Emission Tomography (PET). For fluorine-containing molecules, the radioisotope of choice is fluorine-18 (B77423) (¹⁸F), which has a half-life of approximately 109.8 minutes. nih.gov The short half-life necessitates rapid and efficient "late-stage" fluorination methods, where the ¹⁸F atom is introduced as late as possible in the synthetic sequence. nih.gov
For the radiosynthesis of [¹⁸F]this compound, a common strategy would involve nucleophilic substitution with [¹⁸F]fluoride ion. This requires a suitable precursor molecule containing a good leaving group at the desired position on the aromatic ring.
Potential Radiosynthesis Precursors and Methods:
| Precursor Type | Leaving Group | Reaction Conditions | Reference |
| Nitro Precursor | -NO₂ | High temperature, aprotic solvent (e.g., DMSO), with K₂CO₃/Kryptofix 2.2.2 complex | |
| Diaryliodonium Salt | Aryl group | Mild conditions, often with a copper catalyst | |
| Boronic Ester | -B(OR)₂ | Copper-mediated reaction with [¹⁸F]KF | |
| Trimethylammonium Salt | -N(CH₃)₃⁺ | Elevated temperature in a polar aprotic solvent | nih.gov |
A typical radiosynthesis would involve reacting a precursor, such as 3-ethoxy-5-(trimethylammonio)phenethyl alcohol triflate, with [¹⁸F]fluoride produced in a cyclotron. The reaction mixture is heated for a short period, followed by rapid purification using High-Performance Liquid Chromatography (HPLC) to isolate the final radiolabeled product with high radiochemical purity.
Convergent and Linear Synthesis Pathways to this compound
Linear Synthesis: In a linear synthesis, the molecule is assembled in a step-by-step fashion, with each new piece being added sequentially to a single growing fragment.
Hypothetical Linear Pathway:
Start with 1,3,5-trichlorobenzene.
Selectively substitute one chlorine with an ethoxy group.
Selectively substitute a second chlorine with fluorine (e.g., via a catalyzed halogen exchange).
Convert the remaining chlorine to an acetyl group via a Grignard reaction followed by reaction with an acetylating agent.
Reduce the ketone to an alcohol.
Reduce the acetyl group's carbonyl to a methylene group.
Convergent Synthesis: A convergent synthesis involves preparing several key fragments of the molecule independently and then combining them in the final stages. This approach is generally more efficient for complex molecules.
Hypothetical Convergent Pathway:
Fragment A Synthesis: Prepare 3-ethoxy-5-fluorobenzaldehyde. This could start from 3,5-difluorobenzaldehyde, for example.
Fragment B Synthesis: Prepare a one-carbon nucleophile, such as the ylide derived from methyltriphenylphosphonium (B96628) bromide (for a Wittig reaction).
Coupling and Final Steps:
React Fragment A (the aldehyde) with Fragment B (the ylide) to form 3-ethoxy-5-fluorostyrene.
Perform a hydroboration-oxidation on the styrene derivative to yield the target alcohol, this compound.
Stereoselective Synthesis of Enantiomeric Forms
The hydroxyl-bearing carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Stereoselective synthesis aims to produce one of these enantiomers in excess over the other. This is typically achieved by the asymmetric reduction of the corresponding prochiral ketone, 3'-ethoxy-5'-fluoroacetophenone.
Chiral Reagents and Catalysts in Reduction Processes
Asymmetric reduction of a ketone is one of the most common methods for producing chiral alcohols. uwindsor.ca This can be accomplished using either stoichiometric chiral reagents or catalytic amounts of a chiral promoter.
Chiral Reagents: These are chiral molecules used in stoichiometric amounts to effect a transformation. A classic example involves modifying a standard reducing agent like lithium aluminum hydride (LiAlH₄) with a chiral alcohol. stereoelectronics.org For instance, the Yamaguchi-Mosher reagent, derived from LiAlH₄ and a chiral amino alcohol, can reduce ketones with a degree of enantioselectivity. stereoelectronics.org Another class of reagents is DIP-Chloride, derived from α-pinene, which is effective for the asymmetric reduction of aryl alkyl ketones. uwindsor.ca
Chiral Catalysts: Catalytic methods are often preferred for their efficiency and atom economy. Several well-established catalytic systems exist for the asymmetric reduction of ketones.
Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a borane (B79455) source (BH₃) to achieve high enantioselectivity. uwindsor.ca
Noyori Asymmetric Hydrogenation: This approach employs ruthenium catalysts coordinated to chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in the presence of hydrogen gas. uwindsor.ca These systems are highly effective for the reduction of a wide range of ketones.
Comparison of Asymmetric Reduction Methods:
| Method | Chiral Component | Reductant | Typical Enantiomeric Excess (e.e.) |
| BINAL-H Reduction | Chiral BINOL-modified LiAlH₄ | Hydride from reagent | High for π-system ketones uwindsor.ca |
| CBS Reduction | Chiral oxazaborolidine catalyst | Borane (BH₃) | >90% |
| Noyori Hydrogenation | Ru-BINAP catalyst | H₂ gas | Often >98% |
| Asymmetric Transfer Hydrogenation | Chiral Rh, Ru, or Ir catalysts | Isopropanol or formic acid | High |
Chiral Auxiliary Approaches
A chiral auxiliary is a chiral compound that is temporarily incorporated into an achiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. nih.gov
In the context of synthesizing chiral this compound, an auxiliary could be attached to a precursor molecule. For example, a β-keto sulfoxide (B87167) could be employed. The sulfoxide group, being chiral, can direct the stereoselective reduction of the ketone. nih.gov The Ellman auxiliary (tert-butylsulfinamide) is a prominent example used to synthesize chiral amines and can be adapted for alcohols. nih.gov
The general sequence for a chiral auxiliary approach would be:
Attachment: Covalently bond a chiral auxiliary to a precursor molecule (e.g., to the nitrogen of an imine or the sulfur of a sulfoxide).
Diastereoselective Reaction: Perform the key bond-forming reaction (e.g., reduction of a ketone), where the auxiliary directs the approach of the reagent to one face of the molecule, creating a new stereocenter with a specific configuration.
Removal: Cleave the auxiliary to release the desired enantiomerically enriched alcohol.
Resolution of Racemic Mixtures
The separation of a racemic mixture, a 50:50 mixture of two enantiomers, is a process known as resolution. libretexts.org Since enantiomers possess identical physical properties such as boiling point and solubility, their direct separation is not feasible. libretexts.org Therefore, resolution strategies rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org
Enzymatic kinetic resolution is a widely employed and highly efficient method for resolving racemic alcohols. nih.gov This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the acylation of one enantiomer in the racemic mixture, leaving the other enantiomer unreacted. scielo.brjocpr.com The resulting product is an ester, which can be easily separated from the unreacted alcohol. Subsequently, the ester can be hydrolyzed to yield the other enantiomer of the alcohol. scielo.br
The success of enzymatic resolution depends on several factors, including the choice of enzyme, acyl donor, solvent, and reaction temperature. mdpi.com Lipases such as Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, are frequently used due to their broad substrate scope and high enantioselectivity. nih.govscielo.br Vinyl acetate (B1210297) is a common acyl donor as it leads to an irreversible reaction. nih.gov
For the resolution of this compound, a similar approach to that used for 1-phenylethanol can be envisioned. The racemic alcohol would be reacted with an acyl donor in the presence of a lipase. The enzyme would selectively acylate either the (R)- or (S)-enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.
Table 1: Representative Enzymatic Kinetic Resolution of Analogous Secondary Alcohols
| Substrate | Enzyme | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Ester (%) |
| 1-Phenylethanol | Novozym 435 | Vinyl Acetate | Hexane (B92381) | 40 | 4 | ~50 | >99 (S) | >99 (R) |
| m-Aryltrimethylsilyl chiral alcohol | Candida antarctica lipase B | Vinyl Acetate | Hexane | RT | 16 | ~50 | >99 (S) | >99 (R) |
| p-Aryltrimethylsilyl chiral alcohol | Candida antarctica lipase B | Vinyl Acetate | Hexane | RT | 16 | ~50 | >99 (S) | >99 (R) |
This table presents data for analogous compounds to illustrate the potential conditions and outcomes for the resolution of this compound. Data sourced from multiple studies on similar substrates. nih.govscielo.brnih.gov
Another classical and effective method for resolving racemic alcohols is through the formation of diastereomeric salts. libretexts.org This process involves reacting the racemic alcohol with a chiral resolving agent, which is typically a chiral acid or base, to form a pair of diastereomeric salts. libretexts.org These diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.org Once separated, the individual diastereomers can be treated with an acid or base to regenerate the pure enantiomers of the alcohol and the resolving agent. libretexts.org
For a racemic alcohol like this compound, it would first need to be converted into a derivative that can form a salt, such as a phthalate (B1215562) half-ester. libretexts.org This is achieved by reacting the alcohol with phthalic anhydride (B1165640). The resulting racemic carboxylic acid can then be reacted with a chiral base, such as (+)-brucine or (R)-1-phenylethylamine, to form diastereomeric salts. libretexts.org
The choice of resolving agent and solvent is crucial for achieving efficient separation. A systematic screening of different chiral resolving agents and solvent systems is often necessary to find the optimal conditions for crystallization of one diastereomer. nih.gov
Table 2: Common Chiral Resolving Agents for Alcohols (via their acidic derivatives)
| Chiral Resolving Agent | Type | Typically Used For |
| (+)-Brucine | Chiral Base | Racemic Acids |
| (-)-Strychnine | Chiral Base | Racemic Acids |
| (R)-(+)-1-Phenylethylamine | Chiral Base | Racemic Acids |
| (S)-(-)-1-Phenylethylamine | Chiral Base | Racemic Acids |
| (+)-Dehydroabietylamine | Chiral Base | Racemic Acids |
| (1R,2S)-(-)-Ephedrine | Chiral Base | Racemic Acids |
This table lists common resolving agents used for the resolution of racemic acids, which can be formed from racemic alcohols. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. phenomenex.com
While primarily used for analytical purposes to determine the enantiomeric excess of a sample, preparative chiral HPLC can be employed to isolate small quantities of pure enantiomers. For the analysis of the resolution of this compound, chiral HPLC would be the method of choice to determine the enantiomeric purity of the separated products.
Reactions of the Primary Alcohol Functionality
The primary alcohol moiety is the most reactive site in this compound and is susceptible to a variety of transformations, including oxidation, esterification, amidation, halogenation, and ether formation. The presence of the electron-withdrawing fluorine atom on the aromatic ring may have a modest influence on the reactivity of the benzylic-like alcohol, potentially affecting reaction rates compared to its non-fluorinated analog.
Oxidation Reactions
The primary alcohol group of this compound can be oxidized to form either the corresponding aldehyde, 3-ethoxy-5-fluorophenylacetaldehyde, or the carboxylic acid, 3-ethoxy-5-fluorophenylacetic acid, depending on the choice of oxidizing agent. Milder reagents are required to stop the oxidation at the aldehyde stage, while stronger oxidants will typically lead to the carboxylic acid.
Common oxidizing agents and their expected products are summarized in the table below.
| Oxidizing Agent | Expected Product | Typical Conditions |
| Pyridinium chlorochromate (PCC) | 3-Ethoxy-5-fluorophenylacetaldehyde | Dichloromethane (DCM), Room Temperature |
| Dess-Martin periodinane (DMP) | 3-Ethoxy-5-fluorophenylacetaldehyde | Dichloromethane (DCM), Room Temperature |
| Potassium permanganate (B83412) (KMnO₄) | 3-Ethoxy-5-fluorophenylacetic acid | Basic, aqueous solution, followed by acidification |
| Jones reagent (CrO₃/H₂SO₄/acetone) | 3-Ethoxy-5-fluorophenylacetic acid | Acetone, 0°C to Room Temperature |
These reactions are fundamental in synthetic organic chemistry for the interconversion of functional groups. The choice of reagent would depend on the desired product and the compatibility with the other functional groups in the molecule.
Esterification and Amidation
This compound is expected to undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, amidation can be achieved through a two-step process involving activation of the alcohol and subsequent reaction with an amine.
An illustrative example of esterification is the reaction with acetic anhydride in the presence of a base like pyridine (B92270) to yield 3-ethoxy-5-fluorophenethyl acetate.
For amidation, the alcohol can first be converted to a better leaving group, such as a tosylate, followed by nucleophilic substitution with an amine.
Halogenation (e.g., conversion to phenethyl bromide)
The primary alcohol can be converted to the corresponding alkyl halide, for instance, 1-(2-bromoethyl)-3-ethoxy-5-fluorobenzene, through reaction with various halogenating agents. The choice of reagent dictates the halogen introduced. For example, reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) would yield the corresponding bromide or chloride, respectively. These transformations proceed via nucleophilic substitution mechanisms.
| Halogenating Agent | Expected Product |
| Phosphorus tribromide (PBr₃) | 1-(2-Bromoethyl)-3-ethoxy-5-fluorobenzene |
| Thionyl chloride (SOCl₂) | 1-(2-Chloroethyl)-3-ethoxy-5-fluorobenzene |
| Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | 1-(2-Bromoethyl)-3-ethoxy-5-fluorobenzene |
Ether Formation
Further etherification of the primary alcohol can be accomplished through methods such as the Williamson ether synthesis. rsc.orgfluorochem.co.ukmsu.edunih.gov This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and can react with an alkyl halide to form a new ether linkage. For example, reaction of the sodium alkoxide of this compound with methyl iodide would yield 1-ethoxy-3-(2-methoxyethyl)-5-fluorobenzene. The Williamson ether synthesis is a versatile and widely used method for the preparation of unsymmetrical ethers. fluorochem.co.ukmsu.edu
Transformations Involving the Ethoxy Group
The ethoxy group is generally less reactive than the primary alcohol. Transformations involving this group typically require more forcing conditions.
Cleavage and Modification of Ether Bonds
The ether linkage of the ethoxy group can be cleaved under harsh conditions, typically with strong acids such as hydrogen bromide (HBr) or hydrogen iodide (HI). This reaction would lead to the formation of a phenol, 3-fluoro-5-(2-hydroxyethyl)phenol, and the corresponding ethyl halide. The cleavage of aryl ethers is a standard transformation in organic synthesis, often requiring refluxing with a strong acid.
Due to the stability of the aryl ether bond, selective modification of the ethoxy group without affecting other parts of the molecule would be challenging.
Reactivity of the Fluoro-Substituted Aromatic Ring
The reactivity of the aromatic ring in this compound is dictated by the electronic properties of its three substituents: the fluoro group, the ethoxy group, and the 2-hydroxyethyl group. The ethoxy and fluoro substituents are of primary importance in directing the regiochemical outcome of aromatic substitution reactions. The ethoxy group is a moderately activating, ortho-, para-director, while the fluoro group is a weakly deactivating, ortho-, para-director. wikipedia.orgorganicchemistrytutor.comcsbsju.edulibretexts.org The phenethyl alcohol substituent is generally considered a weakly deactivating, ortho-, para-director. The interplay of these directing effects determines the position of further substitution on the aromatic ring.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. minia.edu.egmsu.edu The directing effects of the existing substituents determine the position of the incoming electrophile. For this compound, the available positions for substitution are C2, C4, and C6.
Ethoxy Group (-OEt): This is an activating group that donates electron density to the ring via a strong resonance effect (+M effect), making the ring more nucleophilic. organicchemistrytutor.com It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.
2-Hydroxyethyl Group (-CH₂CH₂OH): This alkyl-based group is weakly activating and directs ortho and para.
Considering the substitution pattern, the positions ortho and para to the powerful activating ethoxy group (C2, C4, and C6) are all significantly activated. The fluorine atom also directs to these same positions. Therefore, electrophilic attack is strongly favored at the C2, C4, and C6 positions, which are electronically enriched. Steric hindrance from the adjacent ethoxy and phenethyl groups might slightly disfavor substitution at C2, potentially leading to a preference for substitution at C4 and C6.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Ethoxy-5-fluoro-2-nitrophenethyl alcohol and 3-Ethoxy-5-fluoro-4-nitrophenethyl alcohol |
| Bromination | Br₂, FeBr₃ | 2-Bromo-3-ethoxy-5-fluorophenethyl alcohol and 4-Bromo-3-ethoxy-5-fluorophenethyl alcohol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-3-ethoxy-5-fluorophenethyl alcohol and 4-Acetyl-3-ethoxy-5-fluorophenethyl alcohol |
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is in many ways the opposite of electrophilic substitution; it is facilitated by the presence of strong electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to decrease the electron density of the aromatic ring, making it susceptible to attack by a nucleophile. wikipedia.org
In this compound, the fluorine atom could potentially serve as a leaving group. However, the ring is substituted with an electron-donating ethoxy group and a weakly deactivating phenethyl alcohol group. There are no strong EWGs like a nitro (-NO₂) or cyano (-CN) group present to activate the ring for nucleophilic attack. Consequently, displacing the fluorine atom via a classical SNAr mechanism would require harsh reaction conditions and is generally considered unfavorable.
While the carbon-fluorine bond is very strong, the rate-determining step in SNAr is typically the initial attack of the nucleophile on the ring. masterorganicchemistry.com Fluorine's high electronegativity can accelerate this step, making it a surprisingly effective leaving group when the ring is sufficiently activated. masterorganicchemistry.comnih.gov For unactivated or electron-rich fluoroarenes, recent advances in catalysis, such as organic photoredox catalysis, have shown promise in enabling nucleophilic substitution under milder conditions by generating a radical cation intermediate that is more susceptible to nucleophilic attack. nih.gov
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Substrate Type | Ring Substituents | Reactivity toward SNAr | Typical Conditions |
| Activated | Strong electron-withdrawing groups (e.g., -NO₂) | High | Base (e.g., NaOH, K₂CO₃), heat |
| Unactivated | Electron-donating or weakly deactivating groups | Low to negligible | Harsh conditions (high T/P) or specialized catalysts (e.g., photoredox) |
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate. libretexts.orgyoutube.com The reactivity of the halide in this reaction generally follows the trend I > Br > Cl >> F.
The direct use of this compound in a Suzuki coupling is highly challenging. The C-F bond is the strongest carbon-halogen bond and is notoriously unreactive in standard palladium-catalyzed cross-coupling reactions due to the difficulty of the oxidative addition step. nih.govrsc.org
For a Suzuki-Miyaura reaction to be a viable strategy for derivatization, a more reactive leaving group, such as a bromide or iodide, would need to be installed on the aromatic ring. For instance, if a related compound, such as 2-bromo-3-ethoxy-5-fluorophenethyl alcohol, were used, it would readily couple with a variety of boronic acids. The catalytic cycle involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromide bond. libretexts.orgyoutube.com
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. libretexts.orgyoutube.com
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyoutube.com
While some advanced catalytic systems have been developed for the coupling of activated or specialized aryl fluorides, these are not generally applicable to unactivated systems like the one . nih.govrsc.orgrsc.org
3 Ethoxy 5 Fluorophenethyl Alcohol As a Building Block and Privileged Scaffold in Chemical Synthesis Research
Role as a Synthetic Intermediate in Complex Molecule Construction
The structural attributes of 3-Ethoxy-5-fluorophenethyl alcohol make it an ideal starting point for the synthesis of more elaborate molecular architectures. The primary alcohol functionality serves as a handle for a variety of chemical transformations, while the substituted phenyl ring offers opportunities for further functionalization and modulation of electronic properties.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. The synthesis of these structures often relies on the cyclization of acyclic precursors. This compound can be readily converted into intermediates suitable for the construction of various heterocyclic systems. For instance, the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then undergo condensation reactions with amines or other nitrogen-containing nucleophiles to form heterocycles such as pyridines, pyrimidines, or imidazoles. nih.gov
Furthermore, dehydrative cyclization reactions, catalyzed by transition metals, offer a green and efficient route to nitrogen heterocycles from amino alcohols. nih.govpitt.edu In this context, this compound can be first converted to an amino alcohol, which can then undergo intramolecular cyclization to yield substituted pyrrolidines or piperidines. nih.gov The specific reaction conditions and the nature of the nitrogen source can be tailored to control the ring size and substitution pattern of the resulting heterocycle.
A variety of catalytic systems have been developed for the synthesis of nitrogen heterocycles from alcohols, including those based on iridium, ruthenium, cobalt, and copper. nih.gov These methods often proceed via an alcohol dehydrogenative coupling mechanism, which generates water as the only byproduct, aligning with the principles of green chemistry. nih.gov
Table 1: Potential Nitrogen-Containing Heterocycles from this compound
| Precursor Derivative | Reagent/Catalyst | Heterocyclic Product |
| 3-Ethoxy-5-fluorophenylacetaldehyde | Ammonia, Air Oxidation | Substituted Pyridine (B92270) |
| 3-Ethoxy-5-fluorophenylacetic acid | Diamine, Condensing Agent | Substituted Diazepine |
| 2-Amino-3-(3-ethoxy-5-fluorophenyl)propan-1-ol | Dehydrative Cyclization Catalyst | Substituted Pyrrolidine |
Scaffold for Aryl-Ethyl Amine Derivatives
Aryl-ethyl amine derivatives, particularly phenethylamines, are a well-established class of compounds with a wide range of biological activities, often targeting the central nervous system. wikipedia.org this compound serves as an excellent starting material for the synthesis of a diverse library of such derivatives. The alcohol can be converted to the corresponding amine, 3-ethoxy-5-fluorophenethylamine, through various synthetic routes. A common method involves the conversion of the alcohol to an alkyl halide or sulfonate, followed by nucleophilic substitution with an amine or azide, with the latter being subsequently reduced.
Alternatively, direct amination of aryl alcohol derivatives can be achieved through cross-coupling reactions. google.com For example, the alcohol can be converted to an aryl carbamate, which can then be coupled with an amine in the presence of a transition metal catalyst, such as nickel or palladium, to form the desired N-C bond. google.com This method offers a high degree of flexibility in the choice of the amine component, allowing for the introduction of a wide range of substituents on the nitrogen atom.
The resulting 3-ethoxy-5-fluorophenethylamine can be further modified at the amino group to generate a library of N-substituted derivatives. This can be achieved through reactions such as acylation, alkylation, and reductive amination. The diversity of commercially available aldehydes, ketones, and acylating agents allows for the creation of a vast array of aryl-ethyl amine derivatives with varying steric and electronic properties.
Investigation of the 3-Ethoxy-5-fluorophenethyl Motif in Scaffold Design
The 3-ethoxy-5-fluorophenethyl motif is not only a useful building block but also a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive starting point for the design of new bioactive molecules.
Analysis of Analog Series-Based (ASB) Scaffolds
Analog series-based (ASB) scaffolds are derived from series of structurally related compounds and are designed to capture the structural features that are conserved within an analog series. nih.gov The 3-ethoxy-5-fluorophenethyl motif can be considered an ASB scaffold, as it can be used to generate a series of analogs by varying the substituents at the alcohol (or amine) functionality and on the aromatic ring (if further functionalized).
The analysis of such analog series can provide valuable insights into the structure-activity relationships of the compounds and can guide the design of new analogs with improved properties. By systematically varying the substituents and evaluating the biological activity of the resulting compounds, it is possible to identify the key structural features that are responsible for the observed activity.
Structural Frameworks for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse libraries of small molecules for high-throughput screening. nih.govcam.ac.ukscispace.com The goal of DOS is to explore a wide range of chemical space in order to identify novel bioactive compounds. scispace.comnih.gov The this compound is an ideal starting material for DOS due to its multiple functionalization points.
A DOS strategy based on this scaffold could involve a "build/couple/pair" approach. nih.gov In the "build" phase, the starting alcohol is prepared. In the "couple" phase, the alcohol is reacted with a variety of coupling partners to introduce diversity. For example, the alcohol could be esterified with a library of carboxylic acids, or converted to an amine and then reacted with a library of aldehydes or ketones. In the "pair" phase, a second reaction is performed to create a new ring system or to introduce additional complexity. This could involve an intramolecular cyclization or a multicomponent reaction. By combining different building blocks and reaction pathways, it is possible to generate a large and diverse library of compounds from a single starting material. frontiersin.org
Structure-Activity Relationship (SAR) Methodologies Based on Structural Modifications
The systematic modification of the 3-ethoxy-5-fluorophenethyl scaffold is a powerful tool for understanding the structure-activity relationships of its derivatives. By observing how changes in the molecular structure affect biological activity, researchers can develop models that predict the activity of new, unsynthesized compounds.
For phenethylamine (B48288) derivatives, SAR studies have shown that substitutions on the phenyl ring can have a significant impact on their affinity for various receptors, such as serotonin (B10506) and dopamine (B1211576) transporters. nih.govnih.govbiomolther.org The position, size, and electronic nature of the substituents are all important factors. For instance, in a study of phenethylamine derivatives as dopamine reuptake inhibitors, it was found that the nature of the aromatic group and the length of the alkyl group at the amine position significantly influenced the inhibitory activity. nih.gov
The 3-ethoxy-5-fluoro substitution pattern on the phenethyl scaffold provides a unique combination of electronic and steric properties. The fluorine atom is a weak electron-withdrawing group and can participate in hydrogen bonding, while the ethoxy group is a moderately electron-donating group and is bulkier. The interplay of these two substituents can lead to unique binding interactions with biological targets.
Table 2: Hypothetical SAR of 3-Ethoxy-5-fluorophenethylamine Derivatives
| R1 (at Nitrogen) | R2 (at alpha-carbon) | R3 (at beta-carbon) | Predicted Activity Change | Rationale |
| -CH3 | -H | -H | Increase in potency | Small alkyl groups can enhance binding affinity. nih.gov |
| -CH2CH3 | -H | -H | Potential decrease | Larger alkyl groups may introduce steric hindrance. nih.gov |
| -H | -CH3 | -H | Altered selectivity | Alpha-methylation can shift activity towards specific transporters. |
| -H | -H | =O | Change in mechanism | A beta-keto group can alter the mode of action. |
By synthesizing and testing a series of analogs with systematic modifications to the 3-ethoxy-5-fluorophenethyl scaffold, it is possible to build a detailed SAR model. This model can then be used to design new compounds with optimized potency, selectivity, and pharmacokinetic properties.
Impact of Ether Linkages on Molecular Interactions
The presence of an ethoxy group at the meta-position of the phenethyl alcohol core introduces a key ether linkage that significantly influences the molecule's conformational flexibility and its potential for intermolecular interactions. Ether linkages, being relatively stable and possessing a bent geometry, can dictate the spatial arrangement of substituent groups, thereby affecting how the molecule binds to biological targets.
The oxygen atom in the ethoxy group can act as a hydrogen bond acceptor, a critical feature in molecular recognition processes within biological systems. This ability to form hydrogen bonds can contribute to the binding affinity and specificity of derivative compounds for their target proteins or enzymes. Furthermore, the ethyl portion of the ethoxy group adds a degree of lipophilicity to that region of the molecule. This can enhance membrane permeability and influence the compound's pharmacokinetic profile. The interplay between the hydrogen bonding capacity of the ether oxygen and the hydrophobic nature of the ethyl chain provides a nuanced tool for medicinal chemists to modulate the properties of a lead compound.
Role of Fluoro Substituents in Modulating Chemical Properties for Structural Activity
The substitution of a hydrogen atom with fluorine at the 5-position of the phenethyl alcohol ring is a strategic modification that imparts a range of desirable properties for structure-activity relationship (SAR) studies. Fluorine is the most electronegative element, and its introduction into an organic molecule can have profound electronic effects. The strong electron-withdrawing nature of fluorine can alter the acidity of nearby protons and influence the metabolic stability of the compound.
The strategic placement of both an ethoxy and a fluoro group on the phenethyl alcohol scaffold provides a "privileged" structural motif. This means that this particular arrangement of functional groups is likely to be found in molecules with useful biological activities.
Combinatorial Chemistry Applications
This compound is a valuable building block for combinatorial chemistry, a technique used to rapidly synthesize large libraries of related compounds. The primary alcohol functional group of this molecule serves as a convenient handle for a wide variety of chemical transformations.
In a typical combinatorial library synthesis, the this compound core would be reacted with a diverse set of reagents to generate a library of esters, ethers, or other derivatives. For example, the alcohol could be acylated with a library of carboxylic acids or sulfonylated with a library of sulfonyl chlorides. Each of these reactions would introduce a new element of diversity into the final products.
The resulting library of compounds can then be screened for biological activity. The "privileged" nature of the 3-ethoxy-5-fluorophenethyl scaffold increases the probability that some members of the library will exhibit the desired activity. The data from these high-throughput screens can then be used to construct detailed structure-activity relationships, guiding the design of more potent and selective compounds in the next round of synthesis. The commercial availability of this compound facilitates its use in such library synthesis efforts.
Below is an interactive data table summarizing the key properties of the functional groups in this compound that are relevant to its role in chemical synthesis.
| Functional Group | Key Property | Impact on Molecular Interactions and Properties |
| Ethoxy Group | Hydrogen Bond Acceptor | Can form hydrogen bonds with biological targets, influencing binding affinity. |
| Lipophilicity | Increases the non-polar character, potentially enhancing membrane permeability. | |
| Conformational Influence | The bent geometry of the ether linkage affects the spatial orientation of other parts of the molecule. | |
| Fluoro Group | High Electronegativity | Alters the electronic properties of the aromatic ring. |
| Metabolic Stability | Can block sites of metabolic oxidation, increasing the compound's half-life. | |
| Steric Mimic of Hydrogen | Minimal steric impact allows for isosteric replacement of hydrogen. | |
| Phenethyl Alcohol | Primary Alcohol | Provides a reactive site for the attachment of a wide variety of chemical moieties in combinatorial synthesis. |
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural analysis of 3-Ethoxy-5-fluorophenethyl alcohol in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework.
The ¹H NMR spectrum of this compound offers a precise map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integration value are diagnostic of its structural context.
The ethoxy group gives rise to two characteristic signals: a triplet at approximately 1.4 ppm corresponding to the methyl (-CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet at around 4.0 ppm for the methylene (-OCH₂-) protons, which are in turn coupled to the methyl protons.
The phenethyl moiety displays a typical A₂B₂ spin system, which would be further complicated by couplings to the aromatic protons. The two protons of the benzylic methylene group (-CH₂-Ar) are expected to appear as a triplet at approximately 2.8 ppm. The two protons of the methylene group bearing the hydroxyl function (-CH₂-OH) would also present as a triplet around 3.8 ppm. The hydroxyl proton (-OH) itself typically appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is generally expected in the 1.5-2.5 ppm range.
The aromatic region of the spectrum is defined by the substitution pattern of the benzene (B151609) ring. The three aromatic protons will exhibit complex splitting patterns due to both homo- and heteronuclear (¹H-¹⁹F) coupling. The proton at the C2 position is anticipated to appear as a triplet of doublets, while the protons at the C4 and C6 positions would each appear as a doublet of doublets. Their chemical shifts are expected in the range of 6.5 to 7.0 ppm.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| -OCH₂CH₃ | ~1.4 | Triplet | ~7.0 |
| -OCH₂CH₃ | ~4.0 | Quartet | ~7.0 |
| Ar-CH₂- | ~2.8 | Triplet | ~7.5 |
| -CH₂-OH | ~3.8 | Triplet | ~7.5 |
| -OH | Variable (~1.5-2.5) | Broad Singlet | - |
| Aromatic H (H2, H4, H6) | ~6.5 - 7.0 | Complex Multiplets | Variable (3JHH, 4JHH, 3JHF, 4JHF) |
The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in this compound and offers insights into their chemical environment. The presence of the electronegative fluorine and oxygen atoms significantly influences the chemical shifts of the carbon atoms in their vicinity.
The carbon of the methyl group in the ethoxy moiety is expected to resonate at the most upfield position, around 15 ppm. The adjacent methylene carbon (-OCH₂-) will be shifted downfield to approximately 63 ppm due to the deshielding effect of the attached oxygen atom.
The two aliphatic carbons of the phenethyl group will appear at around 39 ppm for the benzylic carbon (-CH₂-Ar) and approximately 61 ppm for the carbon bearing the hydroxyl group (-CH₂-OH).
The aromatic region will display six distinct signals for the six carbons of the benzene ring. The carbon atom directly bonded to the fluorine (C5) will exhibit a large one-bond C-F coupling constant and is expected to have a chemical shift of around 163 ppm. The carbon attached to the ethoxy group (C3) will also be significantly downfield, at approximately 160 ppm. The ipso-carbon (C1) is predicted to be around 144 ppm. The remaining aromatic carbons (C2, C4, C6) will show smaller C-F coupling constants and are expected to resonate in the range of 102 to 115 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
|---|---|---|
| -OCH₂CH₃ | ~15 | - |
| -OCH₂CH₃ | ~63 | - |
| Ar-CH₂- | ~39 | - |
| -CH₂-OH | ~61 | - |
| C1 | ~144 | Small |
| C2 | ~102 | Small |
| C3 | ~160 | Small |
| C4 | ~108 | Small |
| C5 | ~163 | Large (~245 Hz) |
| C6 | ~115 | Small |
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal is influenced by the electronic effects of the substituents on the aromatic ring. The resonance will likely appear as a multiplet due to coupling with the neighboring aromatic protons (H4 and H6) and the more distant H2 proton. The precise chemical shift would be determined relative to a standard such as CFCl₃.
Two-dimensional (2D) NMR experiments are instrumental in confirming the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons. For this compound, cross-peaks would be observed between the methyl and methylene protons of the ethoxy group, confirming their connectivity. Similarly, correlations would be seen between the two methylene groups of the phenethyl chain and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This experiment is crucial for assigning the signals of the protonated carbons in the ¹³C NMR spectrum. For example, it would definitively link the proton signal at ~1.4 ppm to the carbon signal at ~15 ppm, confirming their assignment to the ethoxy methyl group.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is essential for determining the molecular weight and confirming the elemental composition.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the elemental formula of this compound, which is C₁₀H₁₃FO₂. The experimentally determined exact mass should match the theoretical calculated mass, providing unequivocal confirmation of the compound's elemental composition. The expected monoisotopic mass for the [M+H]⁺ ion would be calculated and compared to the experimental value.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like alcohols. colostate.edu In ESI-MS, the analyte in solution is aerosolized by a strong electric field, leading to the formation of multiply charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or adducted analyte molecules into the gas phase for mass analysis. colostate.edu This method is particularly advantageous as it typically results in minimal fragmentation, preserving the molecular ion for accurate molecular weight determination.
For this compound, ESI-MS analysis is expected to readily produce a prominent pseudomolecular ion. Given the presence of the hydroxyl and ethoxy groups, which can be protonated, the positive ion mode is the preferred method of analysis. The anticipated primary ions would be the protonated molecule [M+H]⁺ and adducts with alkali metals, such as sodium [M+Na]⁺ and potassium [M+K]⁺, which are often present as trace impurities in solvents and glassware. The formation of adducts with metal cations can sometimes enhance the sensitivity of the analysis. bibliotekanauki.plnih.gov Derivatization is generally not necessary for alcohols in ESI-MS, though it can be employed to enhance ionization efficiency if needed. osti.gov
Table 1: Predicted ESI-MS Ions for this compound
| Ion Species | Predicted m/z | Ionization Mode |
| [M+H]⁺ | 185.0978 | Positive |
| [M+Na]⁺ | 207.0797 | Positive |
| [M+K]⁺ | 223.0536 | Positive |
| [M-H]⁻ | 183.0822 | Negative |
Note: The predicted m/z values are based on the monoisotopic mass of this compound (C10H13FO2).
Fragmentation Pattern Analysis for Structural Confirmation
While ESI-MS is a soft ionization technique, fragmentation can be induced in the mass spectrometer through techniques like collision-induced dissociation (CID) or by increasing the cone voltage. The resulting fragmentation pattern provides valuable information for structural confirmation. For this compound, the fragmentation is expected to be dictated by the presence of the alcohol, ether, and aromatic functionalities.
The most common fragmentation pathways for alcohols in mass spectrometry are alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule). researchgate.net For phenethyl alcohols, a characteristic fragment corresponds to the benzylic cation. The presence of the ethoxy group introduces another potential cleavage site, with the loss of an ethyl group or ethylene (B1197577) being plausible. The fluorine atom on the aromatic ring is generally a stable substituent and is less likely to be lost in the initial fragmentation steps.
Table 2: Plausible Mass Spectral Fragments of this compound
| Fragment Ion | Proposed Structure/Origin | Predicted m/z |
| [M-H₂O]⁺ | Dehydration of the alcohol | 167.0872 |
| [M-C₂H₄]⁺ | Loss of ethylene from the ethoxy group | 157.0716 |
| [C₇H₆FO]⁺ | Benzylic cleavage with loss of CH₂OH | 125.0403 |
| [C₈H₉O]⁺ | Cleavage of the C-O bond of the ether | 121.0653 |
| [C₆H₄F]⁺ | Fluorotropylium ion | 95.0348 |
Note: The predicted m/z values are based on the fragmentation of the [M+H]⁺ ion.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. wikipedia.org It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. wikipedia.org
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of a hydroxyl (-OH) group will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol is anticipated to appear in the 1050-1150 cm⁻¹ range. The ethoxy group will show C-O-C stretching vibrations, typically as a strong band between 1000 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring will appear in the 1450-1600 cm⁻¹ region. openstax.org The presence of the fluorine substituent on the aromatic ring will give rise to a C-F stretching band, which is typically found in the 1000-1400 cm⁻¹ region and can be strong. youtube.com
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |
| C-H (Aromatic) | Stretching | 3010-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-O (Alcohol) | Stretching | 1050-1150 |
| C-O-C (Ether) | Asymmetric Stretching | 1200-1275 |
| C-O-C (Ether) | Symmetric Stretching | 1000-1100 |
| C-F (Aromatic) | Stretching | 1100-1300 |
Chromatographic Separation and Purity Analysis
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of moderately polar compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase, is the most common mode for such analytes. academicjournals.orgacademicjournals.org The retention of the compound is governed by its hydrophobicity; more polar compounds elute earlier. For this compound, a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. academicjournals.orgacademicjournals.org The presence of the fluorine atom can influence the retention behavior, sometimes leading to different selectivity compared to non-fluorinated analogs. researchgate.netchromatographyonline.comchromatographyonline.com Detection is typically achieved using a UV detector, as the aromatic ring of the compound will absorb UV light.
Table 4: Representative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. nih.gov Given that this compound has a hydroxyl group, its volatility might be somewhat limited, and it could exhibit peak tailing on certain GC columns due to interactions with silanol (B1196071) groups. Derivatization to a more volatile silyl (B83357) ether can be employed to improve chromatographic performance. However, with modern, inert capillary columns (e.g., those with a polyethylene (B3416737) glycol or modified polysiloxane stationary phase), direct analysis is often feasible. The compound's retention time will depend on its boiling point and its interactions with the stationary phase. A flame ionization detector (FID) would provide excellent sensitivity for this organic analyte. Headspace GC can also be used to analyze for the presence of this compound in various sample matrices. nih.gov
Table 5: Representative GC Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C at 10 °C/min) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. chemistryhall.comyoutube.com For this compound, a silica (B1680970) gel plate would be used as the stationary phase, which is polar. youtube.com The mobile phase, or eluent, would be a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is dependent on the polarity of the compound and the composition of the mobile phase. chemistryhall.com Due to the presence of the polar alcohol group, this compound is expected to have a lower Rf value than less polar impurities. Visualization of the spots on the TLC plate can be achieved using a UV lamp, as the aromatic ring will fluoresce, or by staining with a developing agent like potassium permanganate (B83412). chemistryhall.com
Table 6: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
| Expected Rf | ~0.3 - 0.5 (dependent on exact solvent composition) |
Column Chromatography for Purification
Following a comprehensive review of scientific literature and chemical databases, no specific protocols or detailed research findings on the column chromatography purification of this compound are publicly available. While column chromatography is a fundamental technique for the purification of synthetic compounds, the specific parameters such as the choice of stationary phase (e.g., silica gel, alumina), mobile phase composition (solvent system and gradient), and elution conditions have not been documented for this particular molecule.
Computational Chemistry and Molecular Modeling of 3 Ethoxy 5 Fluorophenethyl Alcohol
Cheminformatics and Scaffold Analysis Methodologies
Cheminformatics and scaffold analysis are pivotal computational disciplines in modern medicinal chemistry, enabling the systematic examination of chemical compounds to guide drug discovery and development. These methodologies leverage computational models to predict physicochemical properties, assess structural features, and understand the relationships between a molecule's architecture and its biological activity. In the context of 3-Ethoxy-5-fluorophenethyl alcohol, while detailed, peer-reviewed research on its specific computational analysis is not extensively available in public literature, we can outline the standard methodologies that would be applied to characterize it from a cheminformatics and scaffold analysis perspective.
The initial step in a cheminformatics evaluation involves the calculation of various molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's topology, geometry, and electronic distribution. They are fundamental for building quantitative structure-activity relationship (QSAR) models and for assessing a compound's "drug-likeness."
Scaffold analysis, a key component of cheminformatics, focuses on the core molecular frameworks of a compound. acs.orgresearchgate.net A molecular scaffold is typically defined as the central ring system and the linkers connecting them, with side chains removed. nih.gov This analysis helps in classifying compounds, exploring chemical space, and identifying opportunities for "scaffold hopping"—the design of novel cores with similar biological activities. researchgate.netlifechemicals.com For this compound, the scaffold would be the 1,3-disubstituted benzene (B151609) ring. Analyzing a library of compounds based on this scaffold would involve examining the impact of different substituents on the molecule's properties and potential biological targets.
Detailed Research Findings
As of the latest literature surveys, specific computational studies and detailed scaffold analyses for this compound have not been published. The data presented below are based on fundamental physicochemical properties and standard computational predictions. Advanced analyses, such as preferred conformations, electrostatic potential maps, and detailed scaffold-based library comparisons, would require dedicated research projects.
The following tables provide an overview of the key cheminformatic descriptors and the results of a basic scaffold analysis for this compound.
Interactive Data Table: Physicochemical and Topological Descriptors of this compound
| Property | Value | Significance in Cheminformatics |
| Molecular Formula | C10H13FO2 | Defines the elemental composition of the molecule. |
| Molecular Weight | 184.21 g/mol | A key parameter in drug design, often used in "Rule of Five" assessments for oral bioavailability. |
| XLogP3 | Data not available in published literature | A measure of lipophilicity, which influences solubility, permeability, and metabolic disposition. |
| Hydrogen Bond Donors | 1 | The hydroxyl group (-OH) can donate a hydrogen bond, influencing interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The oxygen atoms in the ethoxy and hydroxyl groups can accept hydrogen bonds. |
| Rotatable Bonds | 4 | Indicates the conformational flexibility of the molecule, which can affect target binding. |
| Topological Polar Surface Area (TPSA) | 29.5 Ų | Predicts the surface area of polar atoms, correlating with a molecule's ability to permeate cell membranes. |
| Formal Charge | 0 | The overall charge of the molecule. |
Interactive Data Table: Scaffold Analysis of this compound
| Feature | Analysis | Implication for Medicinal Chemistry |
| Core Scaffold | 1,3-disubstituted benzene | A common scaffold in medicinal chemistry, present in numerous approved drugs and bioactive molecules. |
| Substituents | Ethoxy group, Fluoro group, Phenethyl alcohol chain | These substituents significantly influence the molecule's steric and electronic properties, and therefore its potential biological activity and metabolic stability. |
| Scaffold Frequency | Data not available in published literature | An analysis of public databases would be required to determine the novelty or prevalence of this specific substitution pattern on a phenethyl alcohol scaffold. |
| Potential for Scaffold Hopping | Data not available in published literature | Further research would be needed to identify alternative scaffolds that could maintain a similar 3D arrangement of key interaction points. |
Review of Patent Literature in the Context of 3 Ethoxy 5 Fluorophenethyl Alcohol Chemistry
Patented Synthetic Routes and Process Development
An analysis of patents for structurally similar phenethyl alcohol derivatives suggests that the synthesis of 3-ethoxy-5-fluorophenethyl alcohol would likely proceed through established yet adaptable synthetic methodologies. These routes are often designed for efficiency and scalability, catering to the demands of industrial production.
Innovations in Efficiency and Scalability
Patented methods for analogous compounds frequently focus on multi-step sequences that begin with commercially available starting materials. For the synthesis of this compound, a plausible route, inferred from the patent literature on related compounds, would likely commence with 3,5-difluorophenol (B1294556). This starting material could undergo a nucleophilic aromatic substitution to introduce the ethoxy group, followed by functional group manipulations to arrive at the target phenethyl alcohol.
Key innovations often highlighted in these patents relate to the optimization of reaction conditions to maximize yield and throughput. This includes the selection of robust and cost-effective reagents and solvents, as well as the design of processes that minimize the need for complex purification steps. For instance, patents often describe the use of phase-transfer catalysts to improve reaction rates and yields in two-phase systems, a technique that could be readily applied to the ethoxylation step. Furthermore, the reduction of a phenylacetic acid or a phenylacetaldehyde (B1677652) intermediate is a common strategy to form the phenethyl alcohol. Patented procedures for similar reductions often employ catalytic hydrogenation, which is highly scalable and atom-economical.
| Transformation | Potential Reagents/Conditions | Key Advantages Highlighted in Patents |
| Ethoxylation of 3,5-difluorophenol | Sodium ethoxide, phase-transfer catalyst | High conversion, improved reaction rates, scalability |
| Formylation/Acylation | Vilsmeier-Haack or Friedel-Crafts acylation | Regioselective, well-established industrial processes |
| Reduction to Alcohol | Catalytic hydrogenation (e.g., Pd/C, Raney Ni), metal hydrides (e.g., NaBH4) | High yield, atom economy, scalable |
Green Chemistry Principles in Patented Processes
The principles of green chemistry are increasingly evident in the patent literature for chemical synthesis. For a compound like this compound, patented processes for analogous structures suggest a move towards more environmentally benign methodologies. This includes the use of safer solvents, the reduction of waste, and the development of catalytic processes.
For example, recent patents in related fields often emphasize the use of greener solvents such as ethanol (B145695), 2-propanol, or even water, where feasible, in place of more hazardous chlorinated solvents. Catalytic reductions, as mentioned earlier, are a cornerstone of green chemistry, replacing stoichiometric reagents that generate large amounts of waste. Furthermore, some patents describe telescoped or one-pot syntheses where multiple reaction steps are carried out in the same reactor without the isolation of intermediates. This approach significantly reduces solvent usage, energy consumption, and waste generation. While not explicitly detailed for this compound, the application of such principles is a clear trend in the broader chemical patent landscape.
| Green Chemistry Principle | Potential Application in Synthesis | Benefit |
| Use of Safer Solvents | Employing alcohols or water as reaction media | Reduced environmental impact and improved worker safety |
| Catalytic Reactions | Catalytic hydrogenation for the final reduction step | High atom economy, reduced waste |
| Process Intensification | Telescoped or one-pot reaction sequences | Reduced solvent and energy consumption, increased throughput |
Novel Intermediates Disclosed in Patent Filings
While patents explicitly disclosing the synthesis of this compound are scarce, the patent literature for more complex molecules often reveals novel intermediates that incorporate this structural unit. These intermediates are typically protected forms of the alcohol or precursors that are readily converted to it in a subsequent step.
For example, a patent for a pharmaceutical compound might describe the synthesis of a key intermediate such as 2-(3-ethoxy-5-fluorophenyl)acetaldehyde or ethyl 2-(3-ethoxy-5-fluorophenyl)acetate. These compounds are direct precursors to this compound via reduction. The novelty in these patent filings often lies in the specific synthetic route to these intermediates, which may offer advantages in terms of yield, purity, or stereocontrol.
| Potential Novel Intermediate | Precursor To | Significance in Patent Literature |
| 2-(3-ethoxy-5-fluorophenyl)acetaldehyde | This compound | Key building block for more complex molecules |
| Ethyl 2-(3-ethoxy-5-fluorophenyl)acetate | This compound | Versatile intermediate for further chemical modification |
| 3-Ethoxy-5-fluorobenzyl cyanide | 2-(3-ethoxy-5-fluorophenyl)acetic acid derivatives | Precursor to the phenylacetic acid intermediate |
Strategic Use of the 3-Ethoxy-5-fluorophenethyl Motif in Patented Chemical Space
The 3-ethoxy-5-fluorophenethyl motif is strategically employed in the design of new chemical entities, particularly in the pharmaceutical sector. Its structural features, including the presence of a fluorine atom and an ethoxy group on the phenyl ring, can significantly influence the physicochemical and pharmacological properties of a larger molecule.
Analysis of Structural Claims in Chemical Patents
An analysis of structural claims in chemical patents reveals that the 3-ethoxy-5-fluorophenethyl group is often incorporated into larger scaffolds that are designed to interact with specific biological targets. The fluorine atom is a particularly common feature in modern medicinal chemistry, as it can enhance metabolic stability, improve binding affinity, and modulate the pKa of nearby functional groups. The ethoxy group can also contribute to favorable pharmacokinetic properties, such as increased lipophilicity, which can improve cell membrane permeability.
Future Research Directions in the Chemistry of 3 Ethoxy 5 Fluorophenethyl Alcohol
Development of Novel and Sustainable Synthetic Methodologies
The efficient and environmentally benign synthesis of 3-Ethoxy-5-fluorophenethyl alcohol is a primary area for future research. While classical methods for preparing phenethyl alcohols exist, developing novel strategies that are both sustainable and high-yielding is a key objective.
One promising approach involves a convergent synthesis starting from 1-ethoxy-3-fluorobenzene. A potential synthetic route could be a Friedel-Crafts acylation with acetyl chloride, catalyzed by a Lewis acid like aluminum chloride, to produce 2-chloro-1-(3-ethoxy-5-fluorophenyl)ethan-1-one. wikipedia.orgmasterorganicchemistry.comlibretexts.orggoogle.comsioc-journal.cn The directing effects of the ethoxy (ortho-, para-directing and activating) and fluoro (ortho-, para-directing and deactivating) groups would favor acylation at the 4- and 6-positions. Subsequent reduction of the ketone and the chloro group would yield the target molecule.
However, traditional Friedel-Crafts reactions often require stoichiometric amounts of catalyst and can generate significant waste. Future research should focus on developing more sustainable catalytic systems. For instance, using solid acid catalysts or zeolites could offer a recyclable and more environmentally friendly alternative to traditional Lewis acids. wikipedia.org
Another avenue for exploration is the reduction of a corresponding substituted phenylacetic acid . The synthesis of 3-ethoxy-5-fluorophenylacetic acid could be achieved through various methods, followed by its reduction to the desired alcohol. researchgate.netresearchgate.netnih.gov Modern reducing agents that are milder and more selective could be employed to improve the sustainability of this process.
Furthermore, biocatalytic methods present an attractive green alternative. The use of engineered enzymes or whole-cell systems for the asymmetric reduction of a corresponding ketone precursor could provide access to enantiomerically pure this compound, which would be highly valuable for pharmaceutical applications.
| Synthetic Approach | Key Intermediates/Reagents | Potential Advantages | Research Focus |
| Friedel-Crafts Acylation | 1-Ethoxy-3-fluorobenzene, Acetyl chloride, Lewis Acid | Convergent, well-established reaction | Development of recyclable and milder catalysts |
| Phenylacetic Acid Reduction | 3-Ethoxy-5-fluorophenylacetic acid, Reducing agents | Avoids harsh acylation conditions | Use of greener and more selective reducing agents |
| Biocatalysis | Substituted acetophenone (B1666503) precursor, Engineered enzymes | High enantioselectivity, sustainable | Enzyme screening and process optimization |
Exploration of Undiscovered Chemical Transformations
The unique electronic properties of the 3-ethoxy-5-fluorophenyl group, arising from the interplay of the electron-donating ethoxy group and the electron-withdrawing but ortho-, para-directing fluoro group, make this compound a fascinating substrate for exploring novel chemical transformations.
A significant area for future research is the selective C-H functionalization of the aromatic ring. rsc.orgnih.gov While the ethoxy and fluoro groups direct to the ortho and para positions, modern catalytic systems could enable selective functionalization at the less sterically hindered C4 and C6 positions, or even at the more challenging C2 position. This would allow for the direct introduction of various functional groups, providing rapid access to a library of derivatives with diverse properties.
The reactivity of the benzylic alcohol moiety also warrants further investigation. Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would provide valuable synthetic intermediates. Moreover, the development of catalytic methods for the direct conversion of the alcohol to other functional groups, such as amines or ethers, would be highly beneficial. The enzymatic synthesis of esters from phenethyl alcohol and various acyl donors has been demonstrated and could be applied to this compound. nih.gov
| Transformation Type | Potential Reagents/Catalysts | Expected Outcome | Research Goal |
| Aromatic C-H Functionalization | Palladium or Rhodium catalysts | Introduction of new substituents on the ring | Site-selective functionalization at C2, C4, or C6 |
| Oxidation of Alcohol | Mild oxidizing agents, biocatalysts | 3-Ethoxy-5-fluorophenylacetaldehyde or -acetic acid | Development of selective and green oxidation methods |
| Derivatization of Alcohol | Acyl donors, alkylating agents, amination reagents | Esters, ethers, amines | Expansion of the accessible chemical space |
Advanced Applications in the Design of Complex Organic Architectures
The distinct substitution pattern of this compound makes it a valuable building block for the design and synthesis of complex organic architectures with potential applications in medicinal chemistry and materials science. walshmedicalmedia.com
In medicinal chemistry , the incorporation of fluorine is a well-established strategy to enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. nih.govresearchgate.netresearchgate.net The 3-ethoxy-5-fluorophenyl moiety could be incorporated into larger molecules to modulate their biological activity. For example, it could serve as a key fragment in the synthesis of novel kinase inhibitors, receptor antagonists, or other bioactive compounds. The phenethyl alcohol backbone is a common motif in many pharmaceuticals. nih.govnih.gov
In materials science , aromatic compounds with specific substitution patterns are crucial for developing materials with tailored electronic and photophysical properties. The interplay of the electron-donating ethoxy group and the electron-withdrawing fluoro group in this compound could lead to the development of novel liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers. The phenethyl alcohol functionality allows for its incorporation into polymer backbones or for its attachment to surfaces.
Future research in this area will involve the use of this compound as a starting material in multi-step syntheses to create larger, more complex molecules and to evaluate their properties in various applications. The development of efficient methods to access and functionalize this compound will be critical to unlocking its full potential as a versatile building block in organic synthesis. digitellinc.com
Q & A
Q. What are the recommended synthetic routes for 3-Ethoxy-5-fluorophenethyl alcohol, and how can reaction conditions be optimized?
Methodological Answer: A two-step synthesis is suggested based on analogous phenethyl alcohol derivatives. First, introduce the ethoxy group via alkylation of a fluorophenol precursor using ethyl bromide and a base like NaH. Second, reduce the resulting nitrile or ester intermediate to the alcohol using LiAlH4 or catalytic hydrogenation. Reaction optimization should focus on solvent polarity (e.g., THF vs. DMF), temperature control (0–60°C), and catalyst selection to minimize side reactions (e.g., over-alkylation). Purity can be verified via TLC and HPLC .
Q. How can the stability of this compound be assessed under varying storage conditions?
Methodological Answer: Conduct accelerated stability studies by exposing the compound to stressors:
- Thermal stability: Store at 40°C, 60°C, and 80°C for 1–4 weeks, analyzing degradation via GC-MS.
- Photostability: Use UV light (254 nm) exposure for 48–72 hours and monitor changes with UV-Vis spectroscopy.
- Humidity: Test hydrolysis resistance at 75% relative humidity. Compare results with structurally similar fluorinated alcohols (e.g., 3,5-difluorobenzyl alcohol) to identify stability trends .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural confirmation: Use <sup>1</sup>H/<sup>13</sup>C NMR to identify ethoxy (–OCH2CH3) and fluorophenyl signals.
- Purity analysis: HPLC with a C18 column and PDA detector (λ = 210 nm) to resolve impurities.
- Mass spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns.
Reference spectral databases (e.g., ChemSpider) for analogous compounds like 3,5-difluorobenzyl alcohol to validate assignments .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties (e.g., logP, solubility) of this compound?
Methodological Answer: Use QSAR tools like MarvinSketch or COSMOtherm to calculate logP and solubility. Input the SMILES string (e.g., CCOC1=CC(=CC(=C1)F)CCO) and compare results with experimental data from fluorinated analogs (e.g., 3-(3-fluorophenyl)phenethyl alcohol, logP = 2.8). Validate predictions experimentally via shake-flask method for logP and nephelometry for solubility .
Q. What strategies mitigate enantiomeric interference in biological studies of this compound?
Methodological Answer:
- Chiral resolution: Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) and isocratic elution (hexane:isopropanol 90:10).
- Asymmetric synthesis: Employ chiral catalysts (e.g., BINOL-derived ligands) during reduction steps to favor a specific enantiomer.
Validate enantiopurity via polarimetry and circular dichroism (CD) spectroscopy .
Q. How do structural modifications (e.g., fluorination position, ethoxy chain length) impact the compound’s biological activity?
Methodological Answer: Design a SAR study:
- Syntize analogs with fluorination at positions 2, 4, or 6 and ethoxy groups replaced with methoxy/propoxy.
- Test in vitro activity (e.g., enzyme inhibition assays) and compare IC50 values.
- Use molecular docking (e.g., AutoDock Vina) to analyze binding affinity differences. For example, 5-fluorine substitution may enhance hydrophobic interactions in enzyme pockets .
Q. What protocols address contradictory data in metabolic pathway studies of fluorinated phenethyl alcohols?
Methodological Answer:
- In vitro metabolism: Incubate with human liver microsomes (HLMs) and use LC-MS/MS to identify phase I/II metabolites.
- Isotope labeling: Synthesize deuterated analogs to track metabolic pathways.
- Cross-validate findings with computational tools (e.g., MetaSite) to resolve discrepancies between predicted and observed metabolites .
Methodological Notes
- Data validation: Cross-reference synthesis protocols with UC Irvine’s multi-step alcohol synthesis framework (e.g., Swern oxidation and Grignard addition) .
- Safety protocols: Neutralize waste containing reactive intermediates (e.g., NaH residues) with ethanol before disposal .
- Literature review: Adapt EFSA’s tailored search strategies for systematic reviews, combining terms like “fluorophenethyl alcohol” and “metabolic stability” across PubMed and SciFinder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
